1,3-苯并恶唑-5-羧酸甲酯

描述

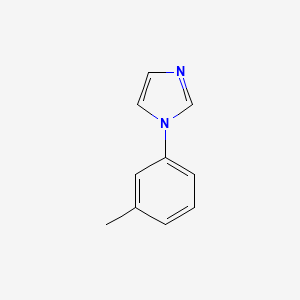

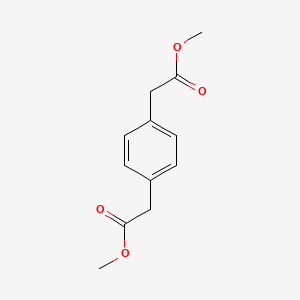

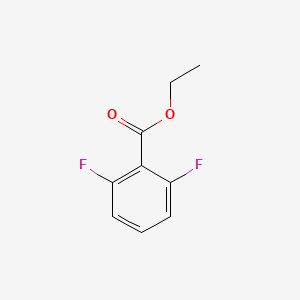

Methyl 1,3-benzoxazole-5-carboxylate is a compound that belongs to the class of organic compounds known as oxazoles, which are aromatic heterocycles containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of methyl 1,3-benzoxazole-5-carboxylate includes a benzoxazole ring system with a methyl ester group at the 5-position.

Synthesis Analysis

The synthesis of methyl 1,3-benzoxazole-5-carboxylate and its derivatives has been explored in various studies. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides or ortho acetals, with pyridinium p-toluenesulfonate as an acid catalyst . Another study reported the synthesis of methyl 5-substituted oxazole-4-carboxylates by reacting methyl α-isocyanoacetate with acylating reagents in the presence of bases . These methods highlight the versatility of synthetic approaches for creating benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been investigated using various theoretical methods. For example, the structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was optimized using density functional theory (DFT), indicating a slight distortion of the triazole ring due to the electronegativity of substitution groups . Although this study does not directly analyze methyl 1,3-benzoxazole-5-carboxylate, it provides insight into the structural characteristics of related compounds.

Chemical Reactions Analysis

The reactivity of benzoxazole derivatives has been explored in the context of their potential biological activities. For instance, 5-substituted oxazole-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity on blood platelet aggregation, with some compounds showing activity comparable to aspirin . This suggests that methyl 1,3-benzoxazole-5-carboxylate derivatives could be explored for similar biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The study of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate revealed that the dipole moment and frontier molecular orbitals (FMOs) are affected by solvent effects, with a smaller HOMO-LUMO energy gap in methanol compared to the gas phase . While this study does not directly discuss methyl 1,3-benzoxazole-5-carboxylate, it provides a basis for understanding how the environment can impact the properties of similar compounds.

科学研究应用

抗菌活性

1,3-苯并恶唑-5-羧酸甲酯衍生物已被合成并评估其抗菌功效。这些化合物对多种革兰氏阳性和革兰氏阴性细菌表现出显著活性,包括大肠杆菌、铜绿假单胞菌、肺炎克雷伯菌和伤寒沙门氏菌。它们还显示出对白色念珠菌和黑曲霉等菌株的抗真菌活性。 这些衍生物的最低抑菌浓度 (MIC) 值与奥硝唑和氟康唑等已确立的抗菌剂相当 .

抗癌特性

苯并恶唑衍生物,包括1,3-苯并恶唑-5-羧酸甲酯,已被鉴定为有效的抗癌剂。已知它们靶向参与癌症病理的各种代谢途径和细胞过程。 最近的研究强调了它们对人结肠直肠癌 (HCT116) 癌细胞系的有效性,一些衍生物表现出比标准药物 5-氟尿嘧啶更好的抗癌活性 .

抗炎应用

苯并恶唑衍生物的抗炎潜力是另一个研究领域。 这些化合物可以抑制促炎细胞因子的产生,为治疗慢性炎症性疾病提供了一种有前景的方法 .

抗分枝杆菌作用

1,3-苯并恶唑-5-羧酸甲酯衍生物已被证明作为抗分枝杆菌剂具有良好效果。它们已被测试对各种分枝杆菌物种,这些物种会导致结核病等疾病。 这些衍生物抑制分枝杆菌生长的能力使它们成为进一步药物开发的宝贵候选者 .

抗组胺作用

在过敏治疗领域,苯并恶唑衍生物表现出抗组胺作用。 它们可以阻断组胺受体,从而减少过敏反应和症状 .

抗帕金森病活性

苯并恶唑支架也因其在治疗帕金森病方面的潜力而被研究。 1,3-苯并恶唑-5-羧酸甲酯的衍生物已被研究其抗帕金森病活性,在管理这种神经退行性疾病的症状方面显示出前景 .

丙型肝炎病毒抑制

研究表明,苯并恶唑衍生物可以作为丙型肝炎病毒的抑制剂,表明它们在治疗这种病毒感染方面的潜在作用 .

淀粉样蛋白生成抑制

1,3-苯并恶唑-5-羧酸甲酯衍生物已被研究其抑制淀粉样蛋白生成的能力,淀粉样蛋白生成是阿尔茨海默病发展过程中的一个过程。 该应用可能导致治疗神经退行性疾病的新策略 .

作用机制

Target of Action

Methyl 1,3-benzoxazole-5-carboxylate, also known as Methyl benzo[d]oxazole-5-carboxylate, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . They have been shown to target a variety of organisms, including Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Mode of Action

For example, they can form hydrogen bonds with their targets due to the 1-oxygen and 3-nitrogen of the oxazole moiety . The planar benzene ring can also form π-π stacking or π-cation interaction with the host molecule .

Biochemical Pathways

Benzoxazole derivatives have been shown to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities . For example, certain benzoxazole derivatives have been found to have antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger . They have also been found to have anticancer activity, as demonstrated in studies using the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

未来方向

Benzoxazole derivatives, including Methyl 1,3-benzoxazole-5-carboxylate, have gained a lot of importance in recent years due to their wide range of pharmacological activities and their use in the preparation of new biological materials . Future research may focus on exploring these properties further and developing new chemical entities for treating various diseases .

属性

IUPAC Name |

methyl 1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBJWCXFIGALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343463 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924869-17-0 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl 1,3-benzoxazole-5-carboxylate in the synthesis of the novel triazolothiadiazoles discussed in the paper?

A1: Methyl 1,3-benzoxazole-5-carboxylate serves as a crucial starting material in the synthesis of the novel triazolothiadiazoles. [] The researchers utilized a derivative of this compound, methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate, as a key intermediate in their multi-step synthesis. This highlights the importance of the benzoxazole moiety in the final compounds.

Q2: Did the researchers investigate the Structure-Activity Relationship (SAR) of the synthesized compounds, and if so, what were the key findings related to the benzoxazole moiety?

A2: Yes, the study explored the SAR by synthesizing a series of triazolothiadiazoles with varying substituents. They found that compounds with increased lipophilicity, often linked to the presence of specific aryl groups at a distal position to the benzoxazole, exhibited enhanced anticonvulsant activity. [] While the study doesn't delve into specific modifications of the benzoxazole itself, its presence in the core structure suggests its potential importance for the observed activity. Further research focusing on modifications to the benzoxazole moiety could provide valuable insights into its contribution to the overall pharmacological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)